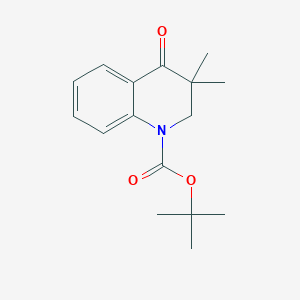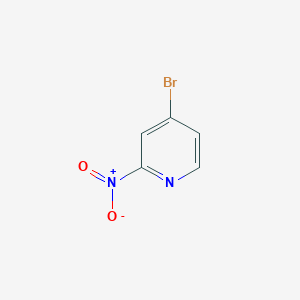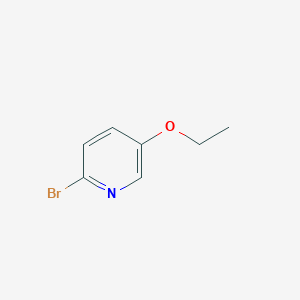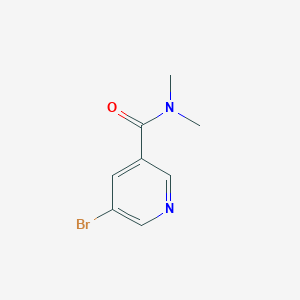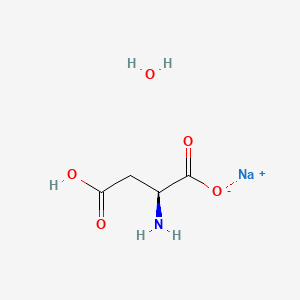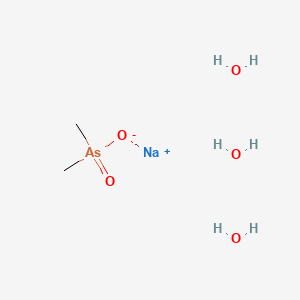
4-Brom-1H-indol-6-amin-hydrochlorid
Übersicht
Beschreibung
4-Bromo-1H-indol-6-amine hydrochloride (4-BIAH) is a synthetic compound derived from the indole family of compounds. It is a white, crystalline solid with a molecular weight of 438.9 g/mol. 4-BIAH is a versatile compound with a wide range of applications in the scientific research field. It has been used in the synthesis of a variety of organic compounds, including those used in the pharmaceutical and biotech industries. Additionally, 4-BIAH has been used in the development of several chemical processes, such as the synthesis of optically active compounds.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
4-Brom-1H-indol-6-amin-hydrochlorid: ist ein wertvolles Zwischenprodukt in der medizinischen Chemie. Es wird bei der Synthese verschiedener Indolderivate verwendet, die wichtige Gerüste in der Arzneimittelforschung darstellen . Diese Derivate wurden aufgrund ihrer Interaktion mit biologischen Zielstrukturen auf ihr Potenzial als Therapeutika untersucht. So wurden beispielsweise Indol-basierte Verbindungen in Molekül-Docking-Studien auf ihre Anti-HIV-Eigenschaften untersucht .
Materialwissenschaft
In der Materialwissenschaft dient This compound als Vorläufer für die Synthese komplexer organischer Moleküle. Diese Moleküle können verwendet werden, um neuartige Materialien mit spezifischen optischen oder elektronischen Eigenschaften zu erzeugen. Das Bromatom in der Verbindung bietet eine reaktive Stelle für die weitere Funktionalisierung, die für die Entwicklung fortschrittlicher Materialien entscheidend ist .
Umweltwissenschaften
Die Umweltanwendungen von This compound sind mit seiner Rolle bei der Synthese von Verbindungen verbunden, die für die Umweltüberwachung und -sanierung eingesetzt werden können. Seine Derivate könnten potenziell in Sensoren zur Erkennung von Schadstoffen oder in Materialien eingesetzt werden, die entwickelt wurden, um gefährliche Substanzen einzufangen und zu neutralisieren .
Analytische Chemie
In der analytischen Chemie wird This compound zur Entwicklung analytischer Standards und Reagenzien verwendet. Seine klar definierte Struktur und seine Eigenschaften machen ihn geeignet für den Einsatz als Referenzverbindung in verschiedenen analytischen Techniken, einschließlich Massenspektrometrie und Chromatographie, um genaue und zuverlässige Ergebnisse zu gewährleisten .
Biochemie
Biochemisch ist This compound an der Untersuchung von Enzym-Substrat-Interaktionen und der Entwicklung von Enzyminhibitoren beteiligt. Sein Indol-Rest ist strukturell ähnlich dem Tryptophan, wodurch er im Kontext der Untersuchung tryptophanabhängiger Stoffwechselwege relevant wird .
Pharmakologie
Pharmakologisch ist This compound für pharmakokinetische Studien von Bedeutung. Es kann verwendet werden, um Analoga zu erzeugen, die zum Verständnis der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) potenzieller Arzneimittelkandidaten beitragen. Diese Informationen sind entscheidend für die Entwicklung von Medikamenten mit optimalen Wirksamkeits- und Sicherheitsprofilen .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Bromo-1H-indol-6-amine hydrochloride, also known as 4-bromo-1H-indol-6-amine;hydrochloride, is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which helps in developing new useful derivatives . They show various biologically vital properties .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Biochemische Analyse
Biochemical Properties
4-Bromo-1H-indol-6-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Bromo-1H-indol-6-amine hydrochloride, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in numerous cellular processes . This inhibition can modulate signaling pathways and affect cellular functions such as proliferation and apoptosis. Additionally, 4-Bromo-1H-indol-6-amine hydrochloride may interact with other proteins and receptors, contributing to its diverse biological activities.
Cellular Effects
The effects of 4-Bromo-1H-indol-6-amine hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of GSK-3 by 4-Bromo-1H-indol-6-amine hydrochloride can lead to altered gene expression profiles and changes in metabolic pathways . This compound may also affect cell cycle regulation, promoting or inhibiting cell proliferation depending on the context. Furthermore, 4-Bromo-1H-indol-6-amine hydrochloride has shown potential in inducing apoptosis in cancer cells, making it a promising candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-1H-indol-6-amine hydrochloride involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. One of the primary mechanisms is the inhibition of GSK-3, which affects multiple signaling pathways and cellular processes . This inhibition can result in the activation or suppression of downstream targets, ultimately influencing gene expression and cellular behavior. Additionally, 4-Bromo-1H-indol-6-amine hydrochloride may bind to other proteins and receptors, modulating their activity and contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-indol-6-amine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-Bromo-1H-indol-6-amine hydrochloride, can remain stable under specific conditions, ensuring consistent biological activity . Prolonged exposure to light, air, or heat may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 4-Bromo-1H-indol-6-amine hydrochloride can maintain its biological activity over extended periods, provided it is stored and handled appropriately .
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-indol-6-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation or inhibiting cancer cell growth . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for therapeutic applications of 4-Bromo-1H-indol-6-amine hydrochloride.
Metabolic Pathways
4-Bromo-1H-indol-6-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation, resulting in the formation of metabolites with distinct biological activities . These metabolic processes can influence the overall efficacy and safety of 4-Bromo-1H-indol-6-amine hydrochloride in therapeutic applications. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential mechanisms of action and therapeutic potential .
Transport and Distribution
The transport and distribution of 4-Bromo-1H-indol-6-amine hydrochloride within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 4-Bromo-1H-indol-6-amine hydrochloride can localize to specific compartments or organelles, influencing its activity and function. The compound’s ability to accumulate in target tissues can enhance its therapeutic efficacy while minimizing off-target effects .
Subcellular Localization
The subcellular localization of 4-Bromo-1H-indol-6-amine hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-1H-indol-6-amine hydrochloride may localize to the nucleus, where it can influence gene expression and cellular processes. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various biochemical pathways and cellular functions . Understanding the subcellular localization of 4-Bromo-1H-indol-6-amine hydrochloride can provide valuable insights into its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-bromo-1H-indol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTBJDSXFWUXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646543 | |
| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134753-48-2 | |
| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







